3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid
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Overview
Description
The compound "3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid" is a heterocyclic compound that is part of the imidazo[1,2-a]pyrazine family. This family of compounds is known for its biological activity and serves as a versatile scaffold in organic synthesis and drug development. Imidazo[1,2-a]pyrazines have been the subject of various studies due to their potential anti-inflammatory, analgesic, and anti-secretory properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives often involves palladium-catalyzed reactions, such as amino- or alkoxycarbonylation . Additionally, the formation of related compounds can occur under high temperatures or with strong dehydrating reagents, as seen in the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids . The synthesis of 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids and esters has been described, with the structures supported by NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction. For instance, the crystal structure of pyrazine derivatives has been determined, revealing intra- and inter-molecular hydrogen-bonding interactions . Density Functional Theory (DFT) calculations have also been employed to study the molecular structure and interactions of imidazo[1,2-a]pyrazines adsorbed onto silver clusters .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines can participate in various functionalization and cyclization reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles . The reactivity of these compounds is influenced by the pattern and position of substitution, which can lead to different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their solubility and reactivity. The compounds' anti-inflammatory and analgesic activities have been evaluated in vivo, and their inhibitory action on cyclooxygenase activity has been assessed in vitro . Additionally, some derivatives have been found to be potent reversible inhibitors of the gastric H+/K+-ATPase, indicating their potential as anti-secretory agents .
Scientific Research Applications
Functionalization and Cyclization Reactions
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid and its derivatives show potential in various functionalization and cyclization reactions. These compounds can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles. For instance, Akçamur et al. (1997) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives, which further undergo cyclocondensation reactions to form pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).
Antimicrobial Applications
Compounds derived from 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid have shown promising antimicrobial effects. Abdelwahab et al. (2007) synthesized 4-pyrazine-2-carboxamido carboxylic acid derivatives, which exhibited significant inhibitory effects against Leuconostoc sp. and other microorganisms (Abdelwahab et al., 2007). Similarly, Jyothi et al. (2019) reported the antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized via condensation reactions (Jyothi & Madhavi, 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid provide insights into their potential applications. Yıldırım et al. (2005) investigated the conversion of 1H-pyrazole-3-carboxylic acid into different products, demonstrating the diversity of reactions and products that can be derived from this compound (Yıldırım et al., 2005).
Coordination Polymers and Electrical Properties
Research into coordination polymers constructed with heterocyclic nitrogen ligands and organic acids, including derivatives of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid, has led to the discovery of materials with intriguing magnetic and electric properties. Yang et al. (2020) synthesized new coordination polymers that showed antiferromagnetic and ferrimagnetic behavior, as well as excellent cycling stability in electrochemical measurements (Yang et al., 2020).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, it’s likely that future research will continue to explore the potential of imidazole derivatives in various therapeutic applications.
properties
IUPAC Name |
3-imidazol-1-ylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWLCYSHYRTIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650364 |
Source
|
Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid | |
CAS RN |
717848-23-2 |
Source
|
Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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